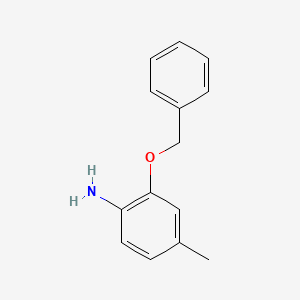

2-(Benzyloxy)-4-methylaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, a potent alpha-adrenergic antagonist, was achieved through a modified Gabriel synthesis followed by condensation and reduction steps . Similarly, the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, was accomplished in nine steps starting from L-serine . These examples demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was elucidated using NMR, IR, UV/Vis spectroscopy, and X-ray diffraction . The structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was also determined by single-crystal X-ray diffraction . These studies are crucial for understanding the chemical behavior and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds can vary significantly depending on their functional groups and molecular structure. For instance, 2-alkylidene-benzo[1,3]dioxin-4-ones were synthesized by cyclisation of o-acyloxy benzoyl chlorides with triethylamine, and these compounds act as prodrugs for aspirin . The palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives demonstrated the formation of different types of compounds based on the substituents present . These studies highlight the diverse chemical reactions that such compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the analysis of the structure and FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one provided insights into its vibrational properties and reactivity . The metabolism of 2-halogenated 4-methylanilines by rat liver microsomes revealed the formation of various metabolites, indicating the compound's biotransformation pathways . These analyses are essential for understanding the behavior of the compounds in different environments and biological systems.

Wissenschaftliche Forschungsanwendungen

Liver Metabolism Studies :

- Research on rat liver microsomal metabolism of halogenated 4-methylanilines, closely related to 2-(benzyloxy)-4-methylaniline, has revealed key insights. These studies have identified metabolites like benzyl alcohols, benzaldehydes, and N-hydroxylation products. Notably, aromatic ring hydroxylation was not a major reaction pathway. This research aids in understanding the metabolic pathways and potential applications in pharmacology and toxicology (Boeren et al., 1992).

PET Imaging for Alzheimer's Disease :

- Derivatives of 4-methylaniline have been synthesized for positron emission tomography (PET) imaging, targeting cerebral β-amyloid plaques in Alzheimer's disease. These compounds have shown high affinity for β-amyloid aggregates and are promising for in vivo imaging, potentially enhancing diagnosis and understanding of Alzheimer's disease (Cui et al., 2012).

Organic Synthesis Applications :

- Compounds like 2-benzyloxy-1-methylpyridinium triflate, related to 2-(benzyloxy)-4-methylaniline, have been used for benzylation of alcohols, demonstrating versatility in organic synthesis. This has implications for developing novel synthetic routes and compounds in pharmaceuticals and materials science (Poon & Dudley, 2006).

Liquid Crystals and Phase Transition Studies :

- Studies on homologues of 4-methylaniline have contributed to understanding the properties and phase transitions in liquid crystals. This is crucial for the development of advanced materials in display technologies and sensors (Alapati & Saran, 1991).

Biosynthesis Studies :

- The autoxidation of compounds like 4-methylcatechol, structurally related to 2-(benzyloxy)-4-methylaniline, helps in studying the biosynthesis of specific cofactors in enzymes. This understanding is fundamental for biochemistry and enzymology research (Rinaldi et al., 1995).

Eigenschaften

IUPAC Name |

4-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNAFJNNIUCCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450910 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylaniline | |

CAS RN |

220985-61-5 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.